

Application Note: Analytical Characterization of Methyl 3-ethoxy-5-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-ethoxy-5-methoxybenzoate*

CAS No.: 62502-02-7

Cat. No.: B12093380

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Executive Summary

Methyl 3-ethoxy-5-methoxybenzoate (CAS: 62502-02-7) is a unsymmetrically substituted benzoate ester often utilized as a synthetic intermediate in the production of functionalized resorcinol derivatives and pharmaceutical scaffolds.[1][2] Its structural identification relies on distinguishing the specific substitution pattern (3,5-meta) from its isomers (e.g., 3,4-substitution) and verifying the integrity of the distinct alkoxy groups.

This guide provides a validated analytical framework for the identification and purity assessment of **methyl 3-ethoxy-5-methoxybenzoate**, utilizing High-Resolution NMR, GC-MS, and HPLC techniques.

Compound Profile:

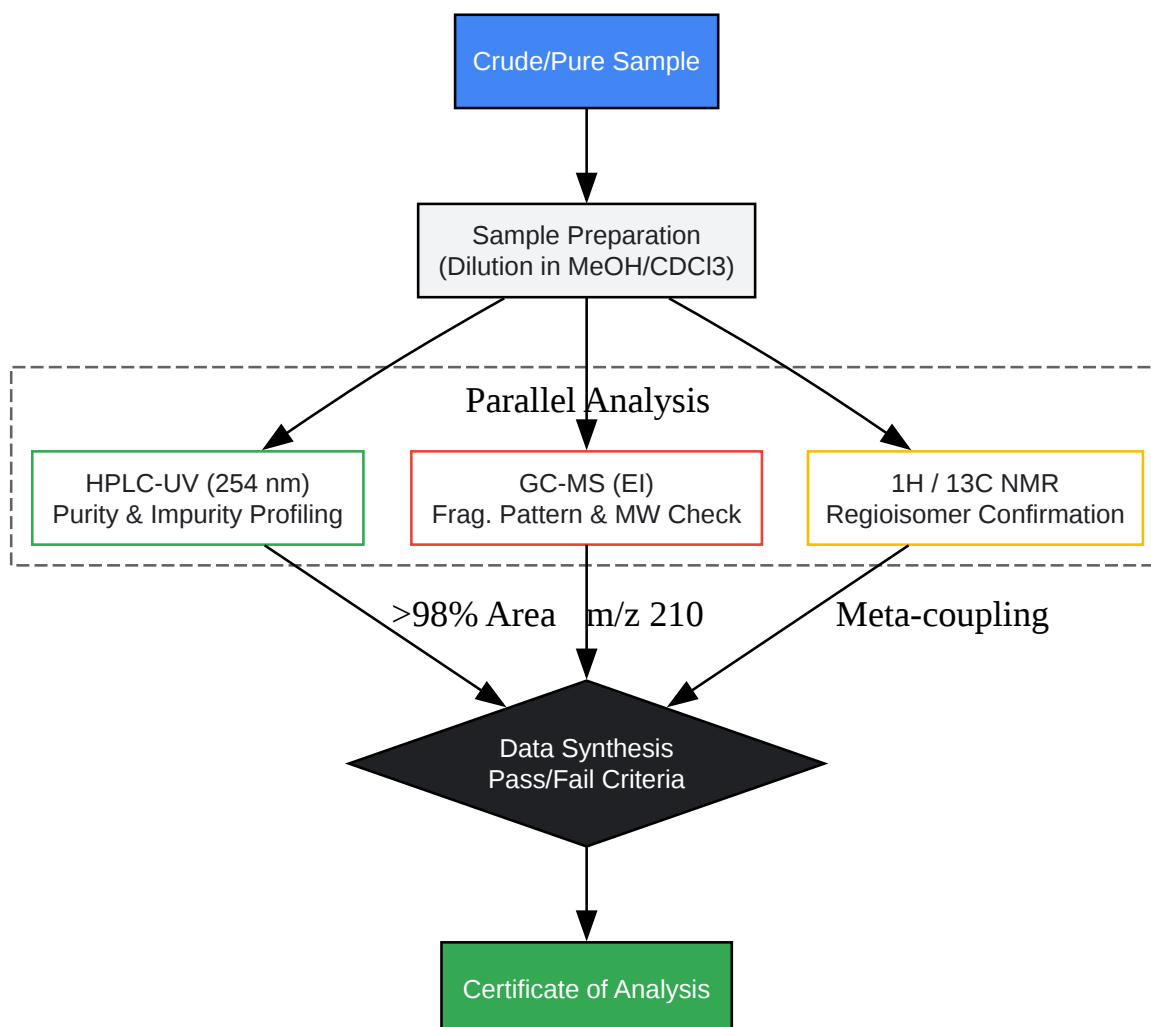
- IUPAC Name: **Methyl 3-ethoxy-5-methoxybenzoate**[2]
- Molecular Formula: C₁₁H₁₄O₄
- Molecular Weight: 210.23 g/mol [3][4][5]
- Key Structural Features: Methyl ester, meta-positioned ethoxy and methoxy groups (breaking C_{2v} symmetry).

Analytical Strategy & Workflow

The identification logic follows a "Coarse-to-Fine" approach:

- Separation (HPLC/GC): Establishes purity and retention time.
- Fingerprinting (MS): Confirms molecular weight and substituent loss patterns.
- Elucidation (NMR): Definitively maps the 3,5-substitution pattern via coupling constants and symmetry analysis.

Analytical Workflow Diagram



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Figure 1: Integrated analytical workflow for the structural validation of **methyl 3-ethoxy-5-methoxybenzoate**.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: To distinguish the 3,5-substitution pattern from 3,4- or 2,5-isomers and quantify the ratio of methoxy to ethoxy groups.

Rationale: The 3,5-substitution pattern creates a specific aromatic proton signature. Unlike the symmetric 3,5-dimethoxybenzoate, the presence of one ethoxy and one methoxy group renders the H-2 and H-6 protons chemically non-equivalent (though often overlapping), while H-4 appears as a distinct triplet-like signal upfield.

Experimental Parameters

- Instrument: 400 MHz or higher (600 MHz recommended for resolving H-2/H-6).
- Solvent: Chloroform-d (CDCl_3) with TMS internal standard.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Pulse Sequence: Standard ^1H ZG30; ^{13}C CPD (Waltz-16 decoupling).

^1H NMR Data Interpretation (Expected)

Position	Shift (δ ppm)	Multiplicity	Integral	Assignment Logic
H-2, H-6	7.15 - 7.20	Doublet/Singlet*	2H	Aromatic protons ortho to ester. Slight non-equivalence may cause broadening or splitting.
H-4	6.65	Triplet (t)	1H	Aromatic proton between alkoxy groups (shielded). Hz (meta coupling).
-OCH ₂ -	4.06	Quartet (q)	2H	Methylene of ethoxy group (Hz).
-COOCH ₃	3.90	Singlet (s)	3H	Methyl ester (deshielded by carbonyl).
-OCH ₃	3.82	Singlet (s)	3H	Aromatic methoxy group.
-CH ₃ (Et)	1.42	Triplet (t)	3H	Methyl of ethoxy group (Hz).

*Note: In lower field instruments (300 MHz), H-2 and H-6 may appear as a singlet due to similar electronic environments. High resolution reveals the subtle asymmetry.

13C NMR Key Signals

- Carbonyl: ~167.0 ppm.
- Aromatic C-O: ~160.5 ppm (C-3, C-5).
- Aromatic C-H: ~106-108 ppm (C-2, C-6) and ~105 ppm (C-4).
- Alkoxy Carbons: ~64 ppm (OCH₂), ~55 ppm (OCH₃), ~52 ppm (Ester CH₃), ~14 ppm (Ethyl CH₃).

Protocol 2: GC-MS Analysis (Electron Ionization)

Objective: Confirmation of molecular mass and structural fingerprinting via fragmentation.^[6]

Rationale: Benzoate esters undergo characteristic

-cleavage (loss of alkoxy) and McLafferty-like rearrangements if alkyl chains are present. The ethoxy group provides a specific loss of ethylene (28 Da) or ethyl radical (29 Da), distinguishing it from dimethoxy analogs.

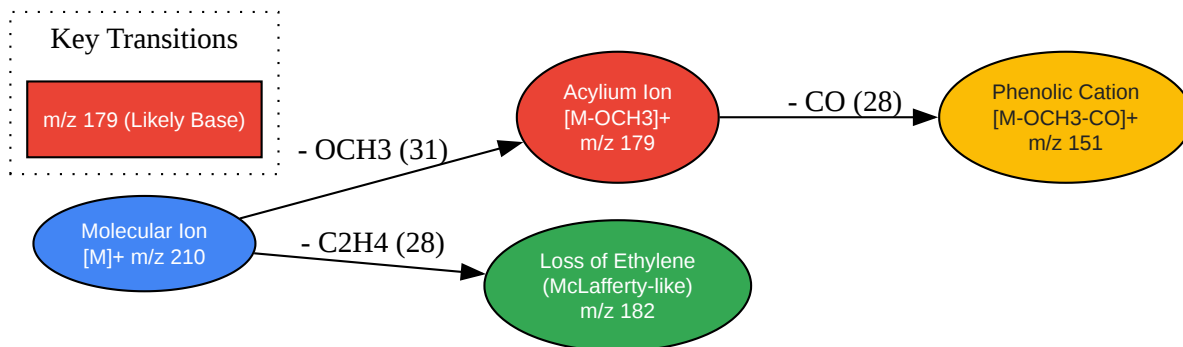
Experimental Parameters

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
- Carrier Gas: Helium at 1.0 mL/min.
- Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
- Inlet: Split 20:1, 250°C.
- Source: EI, 70 eV, 230°C.

Fragmentation Pathway Analysis

The fragmentation follows two primary pathways:

- Ester Cleavage: Loss of the methoxy group from the ester ().
- Ether Cleavage: Loss of the ethyl group or ethylene from the ethoxy substituent.



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Figure 2: Proposed EI-MS fragmentation pathway for **methyl 3-ethoxy-5-methoxybenzoate**.

Diagnostic Ions:

- m/z 210: Molecular Ion ().
- m/z 179: Base peak (typically), corresponding to .
- m/z 151: Loss of CO from the acylium ion.
- m/z 137: Potential loss of ketene or further alkyl losses.

Protocol 3: HPLC Purity Assessment

Objective: Quantify purity and detect hydrolysis products (Acid form) or transesterification byproducts.

Methodology:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm.

Acceptance Criteria:

- Purity:
by area normalization.
- Impurity Limits: No single impurity
. Common impurities include 3-ethoxy-5-methoxybenzoic acid (elutes earlier due to polarity) or methyl 3,5-dimethoxybenzoate (elutes close, requires high resolution).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592192 (Isomer Reference). Retrieved from [[Link](#)]
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Sources

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- 4. Methyl 4-ethoxy-3-methoxybenzoate | C₁₁H₁₄O₄ | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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